Olopatadine N-Oxide

Übersicht

Beschreibung

Olopatadine N-Oxide is a derivative of olopatadine, a selective histamine H1 antagonist and mast cell stabilizer. Olopatadine is commonly used to treat allergic conjunctivitis and rhinitis by blocking the effects of histamine, a primary mediator of inflammatory and allergic reactions . This compound retains similar properties but has unique characteristics due to the presence of the N-oxide functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Olopatadine N-Oxide can be synthesized through the oxidation of olopatadine hydrochloride. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) in acidic or basic conditions. For instance, the oxidation can be carried out in 2M sulfuric acid (H2SO4) or 0.1M sodium hydroxide (NaOH) at specific wavelengths to monitor the reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired compound .

Analyse Chemischer Reaktionen

Enzymatic Oxidation in Metabolic Pathways

In vivo, olopatadine N-oxide is formed via hepatic metabolism catalyzed by flavin-containing monooxygenases (FMOs) , specifically FMO1 and FMO3 .

| Parameter | Metabolic Data |

|---|---|

| Enzymes Involved | FMO1, FMO3 |

| Plasma Detection | ≤10% of total plasma (4 hours post-dose) |

| Metabolite Ratio | <5% of parent drug exposure (Cmax, AUC) |

-

Pharmacokinetics :

Structural and Analytical Characterization

-

Key Features :

Reaction Optimization and Validation

Analytical validation parameters for detection in pharmaceutical formulations:

| Parameter | Procedure A (Acidic) | Procedure B (Basic) | Procedure C (Basic + Dye) |

|---|---|---|---|

| Linearity (μg/mL) | 4–28 | 4–28 | 4–28 |

| Accuracy (%) | 98.2–101.5 | 97.8–102.3 | 98.5–101.8 |

| Precision (RSD%) | ≤1.5 | ≤1.7 | ≤1.6 |

Comparative Analysis of Oxidation Byproducts

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Olopatadine is primarily recognized for its antihistaminic and anti-inflammatory effects. As a selective histamine H1 antagonist, it mitigates the effects of histamine, a key mediator in allergic reactions. The compound also stabilizes mast cells, inhibiting the release of inflammatory mediators such as histamine, tryptase, and prostaglandin D2 .

Allergic Conjunctivitis

Olopatadine is widely used in ophthalmic formulations for treating ocular itching associated with allergic conjunctivitis. The 0.77% formulation (Pazeo) has shown superior efficacy compared to lower concentrations, with a longer duration of action .

Allergic Rhinitis

The nasal spray formulation (Patanase) is approved for managing symptoms of seasonal allergic rhinitis. Clinical studies have demonstrated its effectiveness in reducing nasal symptoms and improving patient quality of life .

Pharmacokinetics

The pharmacokinetic profile of olopatadine N-Oxide reveals that it is primarily excreted through urine as an inactive metabolite, with minimal systemic absorption observed following topical administration. Studies indicate that peak plasma concentrations are significantly lower when administered topically compared to oral routes .

| Parameter | Olopatadine (Topical) | Olopatadine (Oral) |

|---|---|---|

| Cmax (ng/mL) | 1.65 | 302 |

| AUC0-12 (ng*h/mL) | 9.68 | 987 |

| Elimination Half-Life (hours) | 7-14 | 2.90-3.40 |

Safety Profile

Olopatadine has been evaluated for safety in various studies. The incidence of treatment-emergent adverse events was similar between olopatadine and placebo groups in clinical trials, indicating a favorable safety profile . Common side effects include blurred vision; however, serious adverse events were not reported.

Case Studies and Research Findings

Several studies have documented the efficacy and safety of olopatadine formulations:

- A Phase III study demonstrated that olopatadine 0.77% significantly reduced ocular itching compared to placebo over a six-week period in patients with allergic conjunctivitis .

- Long-term safety assessments showed no significant differences in adverse effects between pediatric and adult populations using olopatadine formulations .

Wirkmechanismus

Olopatadine N-Oxide exerts its effects by blocking histamine H1 receptors and stabilizing mast cells. This prevents the release of histamine and other inflammatory mediators, thereby reducing allergic and inflammatory responses. The N-oxide functional group may enhance the compound’s stability and efficacy in certain conditions .

Vergleich Mit ähnlichen Verbindungen

Olopatadine: The parent compound, a selective histamine H1 antagonist.

Doxepin: A structural analog with minimal anti-allergic activity.

Other Antihistamines: Compounds such as cetirizine and loratadine.

Uniqueness: Olopatadine N-Oxide is unique due to the presence of the N-oxide functional group, which may confer additional stability and distinct pharmacological properties compared to its parent compound and other antihistamines .

Biologische Aktivität

Olopatadine N-Oxide is a metabolite of olopatadine, a well-known antihistamine primarily used in the treatment of allergic conditions such as allergic conjunctivitis and rhinitis. Understanding the biological activity of this compound is crucial for evaluating its efficacy and safety profile, especially given its role as a metabolite that may influence therapeutic outcomes.

Olopatadine is a selective histamine H1 antagonist and mast cell stabilizer. Upon administration, it undergoes hepatic metabolism, producing several metabolites, including this compound. This conversion is primarily facilitated by flavin-containing monooxygenases (FMO) 1 and 3, with this compound detected in plasma at low concentrations following topical ocular application .

The metabolic pathways of olopatadine can be summarized as follows:

| Metabolite | Formation Enzyme | Plasma Concentration |

|---|---|---|

| This compound | FMO1, FMO3 | <10% of total plasma |

| Mono-desmethyl olopatadine | CYP3A4 | Minimal levels detected |

This compound exhibits biological activity through its interaction with histamine receptors. Although it has a lower affinity for the H1 receptor compared to olopatadine, it still demonstrates some inhibitory effects on histamine release from human conjunctival mast cells, with an IC50 value of 3.07 mM . This indicates that while it retains some pharmacological activity, its potency is significantly lower than that of its parent compound, which has an IC50 of 559 µM.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals limited systemic exposure following topical administration. In studies, peak plasma concentrations (Cmax) for olopatadine were significantly higher when administered orally compared to ocular routes, indicating that topical administration minimizes systemic absorption . The half-life of olopatadine in plasma ranges from 2.90 to 3.40 hours after multiple doses .

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy and safety of olopatadine and its metabolites:

- Efficacy in Allergic Conjunctivitis : A study demonstrated that olopatadine significantly reduced allergic conjunctival symptoms compared to placebo, establishing its effectiveness in managing allergic responses .

- Safety Profile : In clinical trials involving olopatadine 0.77%, adverse events were reported in approximately 26.7% of subjects, with no serious adverse events noted. The most common adverse effect was blurred vision .

Comparison of Biological Activity

The following table compares the biological activities of olopatadine and its metabolite, this compound:

| Compound | H1 Receptor Affinity | IC50 (mM) | Biological Activity |

|---|---|---|---|

| Olopatadine | High | 0.559 | Strong inhibition of histamine release |

| This compound | Moderate | 3.07 | Weaker inhibition compared to parent |

Eigenschaften

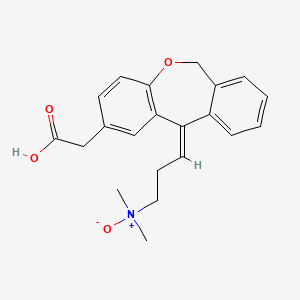

IUPAC Name |

(3Z)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-22(2,25)11-5-8-18-17-7-4-3-6-16(17)14-26-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKZPVWYFNGMCP-LSCVHKIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173174-07-7 | |

| Record name | Olopatadine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173174077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLOPATADINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWI9F1YFCM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.